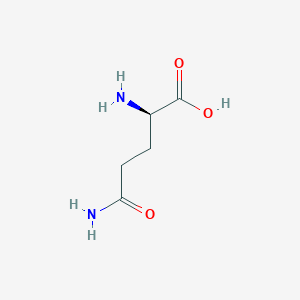

D-Glutamine

Description

A non-essential amino acid present abundantly throughout the body and is involved in many metabolic processes. It is synthesized from glutamic acid and ammonia. It is the principal carrier of nitrogen in the body and is an important energy source for many cells.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Daphnia pulex and Homo sapiens with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046345 | |

| Record name | D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5959-95-5 | |

| Record name | D-Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-4-carbamoylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HB36CA2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

D-Glutamine vs. L-Glutamine: An In-depth Technical Guide to Their Core Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamine, the most abundant amino acid in the human body, exists as two stereoisomers: L-glutamine and D-glutamine. While structurally similar, their biological activities diverge significantly. This technical guide provides a comprehensive analysis of the distinct roles of D- and L-glutamine, focusing on their metabolic fates, involvement in cellular signaling, and implications for drug development. L-glutamine serves as a crucial nutrient and signaling molecule, essential for a myriad of physiological processes, including cell proliferation, immune function, and neurotransmission.[1][2] Conversely, this compound exhibits minimal biological activity in mammalian cells due to enzymatic stereospecificity, though it plays a role in the metabolism of certain bacteria. A clear understanding of these differences is paramount for researchers in various fields, from oncology to immunology and neuroscience.

Introduction

Glutamine is a conditionally essential amino acid, pivotal for numerous metabolic and signaling pathways.[3] It exists in two enantiomeric forms, L-glutamine and this compound, which are non-superimposable mirror images. This stereoisomerism dictates their interaction with enzymes and transport systems, leading to vastly different biological consequences. L-glutamine is the biologically active form in mammals, participating in protein synthesis, nucleotide biosynthesis, and serving as a primary energy source for rapidly dividing cells.[4] this compound, on the other hand, is not readily metabolized by mammalian cells and is generally considered to have limited biological significance in this context.[5] This guide delves into the core differences in their biological activity, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Comparative Biological Activity: this compound vs. L-Glutamine

The differential biological activities of D- and L-glutamine are primarily dictated by the stereospecificity of enzymes and transporters in mammalian cells.

Cellular Uptake and Transport

L-glutamine is actively transported into mammalian cells by a variety of transporters, including ASCT2 (SLC1A5), SNAT1 (SLC38A1), and SNAT2 (SLC38A2).[6][7] These transporters exhibit high specificity for the L-isomer. In contrast, the uptake of this compound by mammalian cells is significantly lower.

| Parameter | This compound | L-Glutamine | Reference |

| Cellular Uptake Rate | Significantly lower | High | [8] |

| Primary Transporters | Not well characterized | ASCT2 (SLC1A5), SNAT1 (SLC38A1), SNAT2 (SLC38A2) | [6][9] |

Metabolism

The metabolic pathways of glutamine are central to cellular function, and the enzymes involved are highly specific for L-glutamine.

-

L-Glutamine Metabolism: L-glutamine is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle. It is first hydrolyzed to L-glutamate and ammonia by the enzyme glutaminase (GLS) . L-glutamate is then converted to α-ketoglutarate, a TCA cycle intermediate, by glutamate dehydrogenase (GDH) or transaminases.[10]

-

This compound Metabolism: Mammalian cells lack the enzymes to readily metabolize this compound. While some microorganisms possess glutaminase that can act on this compound, this activity is generally absent or very low in mammals.[11] The primary enzyme responsible for the catabolism of D-amino acids in mammals is D-amino acid oxidase (DAO) , which is found in peroxisomes, particularly in the kidney and liver.[12] DAO catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[12] While DAO can oxidize a range of neutral D-amino acids, its activity towards this compound is reported to be very low.[13] D-aspartate oxidase (D-AspO), on the other hand, can oxidize this compound, but also at a very low rate compared to its primary substrates, D-aspartate and D-glutamate.[13]

| Enzyme | Substrate Specificity | This compound Activity | L-Glutamine Activity | Reference |

| Glutaminase (GLS) | Highly specific for L-glutamine | Very low to none in mammals | High | [11][14] |

| D-Amino Acid Oxidase (DAO) | Neutral D-amino acids | Very low | None | [12][13] |

| D-Aspartate Oxidase (D-AspO) | Acidic D-amino acids, D-Asn, D-Gln | Very low | None | [13] |

Cell Proliferation

L-glutamine is essential for the proliferation of rapidly dividing cells, including cancer cells and activated immune cells, by providing nitrogen for nucleotide and protein synthesis and carbon for energy production.[4][15] Depletion of L-glutamine from cell culture media leads to cell cycle arrest and reduced proliferation.[15] In contrast, this compound cannot substitute for L-glutamine in supporting cell proliferation in mammalian cells.[16]

| Condition | Effect on Cell Proliferation | Reference |

| L-Glutamine Supplementation | Promotes proliferation | [15] |

| L-Glutamine Deprivation | Inhibits proliferation | [15] |

| This compound Supplementation (in absence of L-Glutamine) | Does not support proliferation | [16] |

Immune Function

L-glutamine is a critical fuel for immune cells, such as lymphocytes and macrophages, and is essential for their proliferation, differentiation, and cytokine production.[1][2] L-glutamine supplementation has been shown to enhance immune responses.[17] For instance, it can modulate the production of pro-inflammatory and anti-inflammatory cytokines.[18] There is limited evidence to suggest that this compound has any significant direct impact on mammalian immune cell function.

| Cytokine | Effect of L-Glutamine | Reference |

| IL-6 | Decreased production (in IL-1β stimulated biopsies) | [18] |

| IL-8 | Decreased production (in IL-1β stimulated biopsies) | [18] |

| IL-10 | Increased production (in IL-1β stimulated biopsies) | [18] |

| TNF-α, IL-1β, IL-6 | Increased production (by LPS-stimulated macrophages in mice fed a glutamine-enriched diet) | [17] |

Signaling Pathways

L-glutamine is not only a metabolite but also a key signaling molecule that regulates critical pathways involved in cell growth, proliferation, and survival.

L-Glutamine and the mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth that senses nutrient availability. L-glutamine activates mTORC1 through several mechanisms, including promoting the uptake of other essential amino acids like leucine and by contributing to the production of α-ketoglutarate, which is sensed by the Rag GTPases that recruit mTORC1 to the lysosome for activation.[19][20]

L-Glutamine and c-Myc Signaling

The oncoprotein c-Myc plays a critical role in reprogramming cellular metabolism to support rapid proliferation. c-Myc upregulates the expression of genes involved in glutamine uptake and metabolism, including the transporter ASCT2 and the enzyme glutaminase (GLS).[21] This creates a positive feedback loop where c-Myc drives glutamine metabolism, which in turn supports the metabolic demands of c-Myc-driven cell growth.

Experimental Protocols

Glutamine Uptake Assay (Radiolabeled)

This protocol measures the rate of glutamine uptake into cultured cells using a radiolabeled glutamine tracer.

Materials:

-

Cultured mammalian cells

-

Complete culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

[³H]-L-glutamine or [³H]-D-glutamine

-

Unlabeled L-glutamine and this compound

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Wash the cells twice with pre-warmed HBSS.

-

Incubate the cells with HBSS containing a known concentration of [³H]-L-glutamine or [³H]-D-glutamine (e.g., 1 µCi/mL) for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C. To determine non-specific binding, incubate a parallel set of wells with the radiolabeled glutamine in the presence of a high concentration of unlabeled glutamine (e.g., 10 mM).

-

At each time point, aspirate the incubation medium and rapidly wash the cells three times with ice-cold HBSS to stop the uptake.

-

Lyse the cells with cell lysis buffer.

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another portion of the cell lysate to determine the total protein concentration.

-

Calculate the specific uptake as counts per minute (CPM) per milligram of protein. Subtract the non-specific binding to obtain the specific uptake.

Glutaminase (GLS) Activity Assay (Colorimetric)

This protocol measures the activity of glutaminase in cell or tissue lysates by quantifying the amount of glutamate produced.

Materials:

-

Cell or tissue lysate

-

Glutaminase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)

-

L-glutamine solution

-

Glutamate dehydrogenase (GDH)

-

NAD⁺

-

Diaphorase

-

Resazurin

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates in ice-cold Glutaminase Assay Buffer.

-

Determine the protein concentration of the lysates.

-

Prepare a reaction mixture containing Glutaminase Assay Buffer, NAD⁺, diaphorase, and resazurin.

-

Add the cell lysate to the wells of a 96-well plate.

-

Add GDH to all wells.

-

Initiate the reaction by adding the L-glutamine solution.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Measure the fluorescence (Ex/Em = 535/587 nm) or absorbance at 570 nm at multiple time points.

-

Prepare a glutamate standard curve to quantify the amount of glutamate produced.

-

Calculate the glutaminase activity as nmol of glutamate produced per minute per milligram of protein.

Implications for Drug Development

The stark contrast in the biological activities of D- and L-glutamine has significant implications for drug development.

-

Targeting L-Glutamine Metabolism in Cancer: The dependence of many cancer cells on L-glutamine metabolism, often termed "glutamine addiction," makes the enzymes and transporters involved in this pathway attractive targets for cancer therapy. Inhibitors of glutaminase and L-glutamine transporters are currently under investigation as potential anti-cancer agents.

-

This compound in Drug Delivery and Imaging: The metabolic inertness of this compound in mammalian cells, coupled with its utilization by bacteria, has opened avenues for its use in specific applications. For example, radiolabeled this compound can be used as a PET imaging agent to specifically detect and monitor bacterial infections.[8]

Conclusion

The biological activities of this compound and L-glutamine are fundamentally different, a consequence of the stereospecificity of mammalian enzymes and transporters. L-glutamine is a vital nutrient and signaling molecule, indispensable for cell growth, metabolism, and immune function. In contrast, this compound has minimal biological activity in mammals. This in-depth guide has highlighted these core differences through quantitative data, detailed experimental protocols, and pathway visualizations. A thorough understanding of the distinct roles of these enantiomers is crucial for advancing research in cellular metabolism, immunology, and for the development of novel therapeutic and diagnostic strategies.

References

- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RETRACTED: Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review [mdpi.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 5. Glutamine and Cancer | What You Need to Know [my.klarity.health]

- 6. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. article.imrpress.com [article.imrpress.com]

- 9. The transport of glutamine into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Further study on the specificity of D-amino acid oxidase and D-aspartate oxidase and time course for complete oxidation of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

- 16. Glutamine activates STAT3 to control cancer cell proliferation independently of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dietary glutamine enhances cytokine production by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulating effect of glutamine on IL-1beta-induced cytokine production by human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bosterbio.com [bosterbio.com]

- 21. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of D-Glutamine from DL-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthetic pathways for producing D-glutamine from the racemic starting material, DL-glutamic acid. This compound, a non-proteinogenic amino acid, is a valuable chiral building block in the development of pharmaceuticals and other specialty chemicals. This document outlines both a primary chemoenzymatic route and alternative enzymatic and chemical strategies, presenting detailed experimental protocols, quantitative data, and logical workflows to support research and development in this area.

Chemoenzymatic Synthesis of this compound: A Hybrid Approach

A robust and widely cited method for the synthesis of this compound from DL-glutamic acid involves a combination of chemical synthesis to produce racemic DL-glutamine, followed by an enzymatic resolution to isolate the desired D-enantiomer. This pathway is advantageous as it leverages well-established chemical reactions and the high selectivity of enzymes.

Chemical Synthesis of DL-Glutamine from DL-Glutamic Acid

The initial phase of this pathway focuses on the conversion of the carboxylic acid group of DL-glutamic acid into an amide. This is typically achieved through a three-step process involving protection of the amino group, activation of the carboxyl group, and subsequent amidation, followed by deprotection.

Step 1: Protection of the Amino Group (N-Phthaloyl-DL-Glutamic Acid)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend DL-glutamic acid in pyridine.

-

Reagent Addition: Add phthalic anhydride to the suspension.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, evaporate the pyridine under reduced pressure to obtain the crude phthalamic acid derivative.

-

Ring Closure: Treat the crude product with acetic anhydride and heat to form N-phthaloyl-DL-glutamic anhydride.[1][2]

-

Hydrolysis: Dissolve the anhydride in warm water to hydrolyze it to N-phthaloyl-DL-glutamic acid.[2]

Step 2: Amidation (N-Phthaloyl-DL-Glutamine)

-

Reaction Setup: The N-phthaloyl-DL-glutamic anhydride from the previous step is dissolved in an appropriate solvent.

-

Reagent Addition: Add a 2 mol/L solution of ammonia in a suitable solvent (e.g., an ethereal solvent) dropwise to the reaction mixture at ambient temperature and under normal pressure.[1]

-

Reaction and Work-up: Stir the reaction mixture until the conversion is complete (monitored by TLC). The resulting N-phthaloyl-DL-glutamine can be isolated by precipitation and filtration.

Step 3: Deprotection (DL-Glutamine)

-

Reaction Setup: Suspend the N-phthaloyl-DL-glutamine in a suitable solvent.

-

Reagent Addition: Add a 0.5 mol/L solution of hydrazine hydrate.[1]

-

Reaction Conditions: Stir the mixture at ambient temperature for approximately 48 hours.[1]

-

Purification: The DL-glutamine product can be isolated and purified from the reaction mixture through crystallization, yielding a racemic mixture of DL-glutamine. An overall yield of 57% for the conversion of DL-glutamic acid to DL-glutamine has been reported for this multi-step process.[1]

Enzymatic Resolution of DL-Glutamine

The final and crucial step in this pathway is the separation of the D- and L-enantiomers of glutamine. This is efficiently achieved using an enzyme that selectively metabolizes the L-enantiomer, leaving the desired this compound untouched. A decarboxylase from Escherichia coli has been shown to be effective for this purpose.[1]

-

Enzyme Source: A decarboxylase from E. coli AS1.505 that selectively decarboxylates L-glutamine to 4-aminobutanamide.[1]

-

Reaction Buffer: Prepare a suitable buffer and adjust the pH to 4.8.

-

Substrate: Dissolve the chemically synthesized DL-glutamine in the buffer to a final concentration of 30 g/L.[1]

-

Enzymatic Reaction: Add the E. coli decarboxylase to the substrate solution.

-

Incubation: Maintain the reaction at 37°C for 8 hours.[1]

-

Product Isolation and Purification: After the reaction, the this compound can be separated from the 4-aminobutanamide and other reaction components. This is typically achieved through chromatographic methods, such as ion-exchange chromatography, followed by crystallization to yield optically pure this compound.

Quantitative Data Summary: Chemoenzymatic Pathway

| Step | Product | Starting Material | Key Reagents | Reported Yield | Purity | Ref. |

| 1-3 | DL-Glutamine | DL-Glutamic Acid | Phthalic anhydride, Acetic anhydride, Ammonia, Hydrazine hydrate | 57% (overall) | - | [1] |

| 4 | This compound | DL-Glutamine | E. coli Decarboxylase | Efficiently produced | Optically pure | [1] |

Workflow Diagram: Chemoenzymatic Synthesis of this compound

Caption: Chemoenzymatic synthesis workflow for this compound.

Alternative Synthetic Pathways

While the chemoenzymatic route is well-documented, other strategies exist for the synthesis of this compound, primarily leveraging enzymatic transformations.

Multi-Enzyme Cascade for D-Amino Acid Synthesis

A sophisticated enzymatic cascade can be employed for the synthesis of various D-amino acids, which could be adapted for this compound. This system often starts from an α-keto acid precursor.

This multi-enzyme system typically involves the following key enzymes:

-

Glutamate Dehydrogenase: Generates L-glutamate from α-ketoglutarate and ammonia, using a cofactor like NADH.

-

Glutamate Racemase: Interconverts L-glutamate and D-glutamate, providing the necessary D-enantiomer.

-

D-Amino Acid Aminotransferase (DAAT): Transfers the amino group from D-glutamate to a target α-keto acid, producing the desired D-amino acid.

-

Formate Dehydrogenase: Often included to regenerate the NADH cofactor consumed by glutamate dehydrogenase.

To synthesize this compound via this route, the corresponding α-keto acid, α-ketoglutaramate, would be required as the starting substrate for the DAAT.

Signaling Pathway Diagram: Multi-Enzyme Cascade

Caption: Multi-enzyme cascade for D-amino acid synthesis.

Direct Amidation of D-Glutamic Acid

A more direct approach involves the chemical or enzymatic amidation of D-glutamic acid, which can be obtained through the resolution of DL-glutamic acid.

Direct amidation of the γ-carboxylic acid of D-glutamic acid can be achieved using coupling agents commonly employed in peptide synthesis.

Conceptual Protocol: Chemical Amidation

-

Protection: The α-amino and α-carboxylic acid groups of D-glutamic acid are protected to ensure regioselective amidation at the γ-position.

-

Activation: The γ-carboxylic acid is activated using a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester.

-

Amidation: The activated ester is then reacted with ammonia to form the amide.

-

Deprotection: The protecting groups are removed to yield this compound.

Glutamine synthetase catalyzes the ATP-dependent synthesis of glutamine from glutamic acid and ammonia. While the enzyme predominantly acts on L-glutamate, some studies have investigated its activity with D-glutamate. The efficiency of this reaction is generally lower for the D-enantiomer.

Quantitative Data: Glutamine Synthetase Activity

| Enzyme Source | Substrate | Apparent Km (mM) | Relative Activity (D- vs L-Glu) | Ref. |

| E. coli | L-Glutamate | 3 | - | [3] |

| E. coli | D-Glutamate | 90 | Low | [3] |

| Archaeoglobus fulgidus | β-Glutamate | - | 0.08 (vs α-Glu) | [4] |

| Methanohalophilus portucalensis | β-Glutamate | - | ~0.14 (vs α-Glu) | [4] |

Note: The data for archaeal glutamine synthetase is for β-glutamate, a structural isomer, but it indicates some flexibility in substrate recognition which may be relevant for D-glutamate.

Logical Relationship Diagram: Alternative Pathways

Caption: Alternative pathways to this compound from DL-glutamic acid.

Industrial Production and Purification

On an industrial scale, the production of amino acids often relies on fermentation processes, which are typically optimized for L-enantiomers. The production of D-amino acids at a large scale often involves either dedicated fermentation processes with engineered microorganisms or chemoenzymatic methods similar to those described above.

Purification is a critical step in industrial production to achieve the high purity required for pharmaceutical applications. Common industrial purification techniques for amino acids include:

-

Ion-Exchange Chromatography: This is a powerful method for separating amino acids from impurities based on their charge.

-

Crystallization: A crucial step for obtaining a highly pure solid product. The crystallization process is carefully controlled to achieve the desired crystal size and morphology.

-

Filtration and Drying: The final steps to isolate the pure, solid this compound.

Conclusion

The synthesis of this compound from DL-glutamic acid is a multi-faceted challenge that can be addressed through various chemical and enzymatic strategies. The chemoenzymatic pathway, combining a robust chemical synthesis of DL-glutamine with a highly selective enzymatic resolution, represents a well-documented and effective approach. Alternative enzymatic cascades and direct amidation methods offer potential avenues for process optimization and development. For professionals in drug development and research, a thorough understanding of these pathways, their associated protocols, and the quantitative aspects of each step is crucial for the successful and efficient production of this valuable chiral intermediate. The choice of the optimal synthetic route will depend on factors such as scale, desired purity, cost-effectiveness, and available resources.

References

The Pivotal Role of D-Glutamine in Bacterial Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a formidable fortress essential for survival, is primarily composed of peptidoglycan. The intricate biosynthesis of this polymer presents a rich landscape of targets for antimicrobial agents. While the incorporation of D-amino acids is a hallmark of peptidoglycan structure, the specific role of D-glutamine has often been a point of nuanced discussion. This technical guide provides an in-depth exploration of the synthesis and incorporation of this compound into the peptidoglycan of various bacteria. It elucidates the enzymatic pathways, presents key quantitative data, details relevant experimental protocols, and visualizes the core processes, offering a comprehensive resource for researchers in microbiology and drug development.

Introduction to Peptidoglycan and D-Amino Acids

Peptidoglycan is a massive, mesh-like macromolecule that encases the bacterial cytoplasmic membrane, providing structural integrity and protection against osmotic lysis.[1] It is composed of long glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide stems.[2] A distinctive feature of these peptide stems is the presence of D-amino acids, such as D-alanine and D-glutamate, which are largely absent in eukaryotic proteins.[3] This uniqueness makes the enzymes involved in their synthesis and incorporation prime targets for antibacterial drugs.[4]

While D-glutamate is a direct component of the pentapeptide precursor in most bacteria, the presence of this compound (in its isomeric form, D-iso-glutamine) is a critical modification in many Gram-positive bacteria, including notable pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis.[2][5] This amidation of D-glutamate is not a mere structural variant; it plays a crucial role in the degree of peptidoglycan cross-linking, resistance to host-derived lysozyme, and susceptibility to β-lactam antibiotics.[4][6]

The Biochemical Pathway: From D-Glutamate to this compound in Peptidoglycan

Contrary to a direct incorporation of free this compound, the D-iso-glutamine residue in the peptidoglycan stem peptide arises from the amidation of D-glutamate after its incorporation into the lipid II precursor. This critical transformation is catalyzed by the MurT-GatD enzyme complex.[4][5]

The overall cytoplasmic pathway leading to the formation of the amidated lipid II precursor can be summarized as follows:

-

Synthesis of UDP-MurNAc-pentapeptide: The synthesis begins with the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). A series of Mur ligases (MurC, MurD, MurE, and MurF) then sequentially add L-alanine, D-glutamate, a diamino acid (like L-lysine or meso-diaminopimelic acid), and a D-alanyl-D-alanine dipeptide to UDP-N-acetylmuramic acid (UDP-MurNAc).[2] The D-glutamate is generated from L-glutamate by the enzyme glutamate racemase.[3]

-

Formation of Lipid I and Lipid II: The UDP-MurNAc-pentapeptide is then transferred to the lipid carrier undecaprenyl phosphate on the cytoplasmic face of the cell membrane by the MraY transferase, forming Lipid I. Subsequently, MurG adds a GlcNAc moiety to Lipid I, yielding Lipid II, the complete peptidoglycan building block.[2]

-

Amidation of D-Glutamate in Lipid II: In many Gram-positive bacteria, the MurT-GatD complex then modifies Lipid II. GatD, a glutaminase, hydrolyzes L-glutamine to produce ammonia.[5] This ammonia is then channeled to the MurT subunit, an ATP-dependent ligase, which catalyzes the amidation of the γ-carboxyl group of the D-glutamate residue in Lipid II, converting it to D-iso-glutamine.[4][7]

Signaling Pathway for Peptidoglycan Synthesis Initiation

Experimental Workflow for Peptidoglycan Precursor Analysis

References

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Amidation of glutamate residues in mycobacterial peptidoglycan is essential for cell wall cross-linking [frontiersin.org]

- 5. Structure of the essential peptidoglycan amidotransferase MurT/GatD complex from Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

D-Glutamine in Escherichia coli: An Analysis of a Putative Metabolite and the Central Role of D-Glutamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

This technical guide delves into the metabolic significance of D-amino acids in Escherichia coli, with a primary focus on the established pathways of D-glutamate and a critical evaluation of the putative role of D-glutamine. While L-glutamine is a central metabolite in nitrogen assimilation and biosynthesis, evidence for a direct, significant metabolic role for this compound in E. coli is currently absent. This document synthesizes the existing literature, clarifying that the key D-amino acid in this context is D-glutamate, an essential component of the bacterial cell wall. We provide a comprehensive overview of D-glutamate biosynthesis and its incorporation into peptidoglycan, detail the enzymatic specificity that precludes this compound degradation by known glutaminases, and discuss the broader regulatory impacts of D-amino acids on L-glutamine metabolism. This guide presents quantitative data, detailed experimental protocols, and pathway visualizations to serve as a foundational resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Question of this compound as a Metabolite

L-glutamine is a cornerstone of nitrogen metabolism in Escherichia coli, serving as a primary nitrogen donor for the biosynthesis of amino acids, nucleotides, and other essential molecules[1]. Its synthesis and degradation are tightly regulated. In contrast, the metabolic role of its stereoisomer, this compound, is not established.

Current research indicates a lack of evidence for this compound as a standard metabolite in E. coli. Key enzymes in L-glutamine degradation, the glutaminases YbaS and YneH, have been shown to be specific for the L-isomer and do not hydrolyze this compound[2][3]. Furthermore, no direct biosynthetic pathway for this compound has been identified in this organism.

However, the metabolism of other D-amino acids is well-characterized and essential for E. coli viability. The most relevant of these to the user's query is D-glutamate, which is a critical component of the peptidoglycan cell wall[4][5]. Therefore, this guide will focus on the established metabolic pathways of D-glutamate in E. coli and the broader context of D-amino acid metabolism, providing a scientifically grounded perspective on the potential for this compound involvement.

The Central Role of D-Glutamate in E. coli Metabolism

The primary significance of D-amino acids in E. coli lies in the structural integrity of the cell wall. Specifically, D-glutamate and D-alanine are essential building blocks of the peptidoglycan layer[4][5].

Biosynthesis of D-Glutamate

D-glutamate is synthesized from L-glutamate in a single enzymatic step catalyzed by glutamate racemase, which is encoded by the murI gene[6][7]. This reaction is essential for providing the D-glutamate necessary for peptidoglycan synthesis[6].

dot

Caption: Biosynthesis of D-Glutamate in E. coli.

Incorporation of D-Glutamate into Peptidoglycan

Once synthesized, D-glutamate is incorporated into the pentapeptide side chain of peptidoglycan. This process is a series of enzymatic reactions that occur in the cytoplasm, leading to the formation of the UDP-N-acetylmuramoyl-pentapeptide precursor.

dot

Caption: Incorporation of D-Glutamate into Peptidoglycan.

Enzymes Involved in D-Amino Acid Metabolism

While a this compound-specific enzyme is not known in E. coli, other enzymes acting on D-amino acids are present and could theoretically be involved in this compound metabolism if the substrate were available.

D-Amino Acid Transaminase (DAT)

E. coli possesses a D-amino acid transaminase that can interconvert D-amino acids and their corresponding α-keto acids. The primary described reaction involves D-alanine and 2-oxoglutarate to produce pyruvate and D-glutamate[8]. While its activity on this compound has not been reported, it represents a potential, though unconfirmed, route for this compound metabolism.

Glutaminases (YbaS and YneH)

As previously mentioned, the two known glutaminases in E. coli, YbaS and YneH, are strictly specific for L-glutamine[2][3]. This specificity is a key piece of evidence against a significant role for this compound as a substrate for degradation in E. coli.

Regulatory Effects of D-Amino Acids on L-Glutamine Metabolism

Interestingly, some D-amino acids, including D-glutamate, have been shown to exert a regulatory effect on the central enzyme of L-glutamine synthesis, glutamine synthetase (GS)[9]. The addition of D-glutamate to E. coli cultures can lead to an increase in the specific activity of GS[9]. This suggests a potential signaling role for D-amino acids in modulating nitrogen metabolism, although the precise mechanism remains to be fully elucidated.

dot

Caption: Regulatory Influence of D-Glutamate on Glutamine Synthetase.

Quantitative Data

Quantitative data on this compound in E. coli is not available in the literature. However, kinetic parameters for enzymes involved in L-glutamine and D-glutamate metabolism have been reported.

| Enzyme | Substrate | Km (mM) | Vmax (units/mg) | Organism | Reference |

| Glutaminase (YbaS) | L-Glutamine | 7.3 | Not specified | E. coli | [3] |

| Glutaminase (YneH) | L-Glutamine | 27.6 | Not specified | E. coli | [3] |

| Glutamate Racemase (MurI) | L-Glutamate | Not specified | Not specified | E. coli | [10] |

Experimental Protocols

Assay for Glutamate Racemase Activity

This protocol is adapted from previously described methods to determine the activity of glutamate racemase.

Principle: The conversion of L-glutamate to D-glutamate is measured by coupling the production of D-glutamate to a D-amino acid oxidase reaction, which produces a detectable product.

Materials:

-

Purified glutamate racemase (MurI)

-

L-glutamate solution (100 mM)

-

D-amino acid oxidase (from porcine kidney)

-

Peroxidase

-

O-dianisidine dihydrochloride

-

Potassium phosphate buffer (50 mM, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0), 50 mM L-glutamate, 0.1 mg/ml O-dianisidine, 10 units/ml peroxidase, and 5 units/ml D-amino acid oxidase.

-

Initiate the reaction by adding a known amount of purified glutamate racemase.

-

Monitor the increase in absorbance at 460 nm over time at 37°C.

-

Calculate the rate of D-glutamate formation based on the molar extinction coefficient of oxidized O-dianisidine.

Quantification of D-Glutamate in Cell Lysates

This protocol outlines a method for the quantification of D-glutamate from E. coli cell extracts using HPLC after derivatization.

Principle: D- and L-amino acids are derivatized with a chiral reagent, and the resulting diastereomers are separated and quantified by reverse-phase HPLC.

Materials:

-

E. coli cell pellet

-

Perchloric acid (PCA), 3%

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Lyse the E. coli cell pellet by sonication in cold 3% PCA.

-

Centrifuge to remove cell debris and collect the supernatant.

-

Neutralize the supernatant with KOH and centrifuge to remove the KClO4 precipitate.

-

Derivatize an aliquot of the supernatant with Marfey's reagent according to the manufacturer's instructions.

-

Inject the derivatized sample onto a C18 HPLC column.

-

Elute the diastereomers using a gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the elution profile at 340 nm.

-

Quantify the D-glutamate peak by comparing its area to a standard curve prepared with known concentrations of D-glutamate.

Conclusion and Future Directions

Future research could explore the following areas:

-

Substrate promiscuity of other enzymes: Investigating whether other uncharacterized racemases or transaminases in E. coli could have activity towards this compound.

-

Metabolic engineering: Exploring the possibility of engineering E. coli to metabolize this compound by introducing heterologous enzymes.

-

This compound as a signaling molecule: Although not a primary metabolite, investigating whether exogenous this compound could have any regulatory or signaling effects on E. coli gene expression or physiology.

This technical guide provides a current and comprehensive overview of the state of knowledge regarding this compound and D-glutamate in E. coli. It is intended to be a valuable resource for researchers and professionals working to understand and exploit the unique aspects of bacterial metabolism.

References

- 1. PathWhiz [smpdb.ca]

- 2. Functional and Structural Characterization of Four Glutaminases from Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 6. The murI gene of Escherichia coli is an essential gene that encodes a glutamate racemase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamate racemase - Wikipedia [en.wikipedia.org]

- 8. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]

- 9. Effect of some D-amino acids on the steady-state level of glutamine synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The glutamate racemase activity from Escherichia coli is regulated by peptidoglycan precursor UDP-N-acetylmuramoyl-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecificity in Action: A Technical Guide to the Divergent Properties of D- and L-Glutamine

For Immediate Release

A Deep Dive into the Stereospecific Properties of Glutamine Isomers for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the profound stereospecific differences between D-Glutamine and L-Glutamine, from their metabolic fates to their physiological functions. L-Glutamine, the proteinogenic and biologically predominant isomer, is a cornerstone of cellular metabolism, while this compound, its enantiomer, is largely inert in mammalian systems. This document provides a comprehensive overview of their distinct properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Distinctions: L-Glutamine as a Metabolic Hub, this compound as a Biological Observer

L-Glutamine is the most abundant free amino acid in the human body, playing a critical role in a multitude of physiological processes.[1] It is considered a "conditionally essential" amino acid, meaning that during periods of intense stress, illness, or injury, the body's demand for L-Glutamine surpasses its synthetic capacity.[2] In stark contrast, this compound is not significantly utilized by mammalian cells.[3] This is primarily due to the absence of racemase enzymes capable of converting this compound to its metabolically active L-form.[3]

Cellular Uptake and Metabolism

The stereospecificity of glutamine's biological activity begins at the cell membrane. The cellular uptake of L-Glutamine is markedly more efficient than that of this compound. Studies have shown that the uptake of L-Glutamine can be 10 to 12 times higher than that of this compound in various cell types.[3]

Once inside the cell, L-Glutamine is a key player in numerous metabolic pathways:

-

Energy Production: It serves as a primary respiratory fuel for rapidly dividing cells, including enterocytes and lymphocytes.

-

Biosynthesis: L-Glutamine is a crucial nitrogen donor for the synthesis of nucleotides, amino sugars, and other amino acids.

-

Redox Balance: It is a precursor for the synthesis of glutathione, a major intracellular antioxidant.

-

Acid-Base Balance: The kidneys utilize L-Glutamine for ammoniagenesis to maintain acid-base homeostasis.

This compound, on the other hand, does not participate in the tricarboxylic acid (TCA) cycle in mammalian cells and is largely excluded from these vital metabolic processes.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the metabolic parameters of L-Glutamine and this compound.

Table 1: Comparative Cellular Uptake

| Enantiomer | Relative Uptake | Cell Types Studied | Reference |

| L-Glutamine | 10-12x higher | E. coli, MRSA | [3] |

| This compound | 1x | E. coli, MRSA | [3] |

Table 2: Kinetic Parameters of Key Metabolic Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg or U/ml) | Source Organism/Enzyme Type | Reference |

| L-Glutaminase | L-Glutamine | 1.66 - 5.6 | 0.09 - 10.20 | Various | [4][5] |

| L-Glutaminase | This compound | Not a substrate | Not applicable | Mammalian | |

| D-Amino Acid Oxidase | This compound | Not reported | Not reported | Human | |

| Glutamine Synthetase | L-Glutamate | ~0.2 - 2.0 | Not specified | E. coli, A. bisporus | [6][7] |

| Glutamine Synthetase | D-Glutamate | Not a substrate | Not applicable | Mammalian |

Signaling Pathways

The metabolic activity of L-Glutamine is intricately linked to cellular signaling. It is a key regulator of the mTORC1 pathway, which controls cell growth and proliferation. In contrast, there is no direct evidence to suggest that this compound influences major signaling pathways in mammalian cells. Its biological inactivity precludes it from acting as a signaling molecule in the same manner as its L-isomer.

Experimental Protocols

Chiral Separation and Quantification of D- and L-Glutamine by HPLC

Objective: To separate and quantify the enantiomers of glutamine in biological samples.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice for separating D- and L-amino acids.

-

Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) or a crown ether, is used.[8][9]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a small amount of acid (e.g., formic acid or perchloric acid) to improve peak shape and resolution.[8][9]

-

Detection: Detection can be achieved using mass spectrometry (LC-MS) for high sensitivity and specificity, or with fluorescence detection after pre-column derivatization with a chiral derivatizing agent.[10][11]

-

Sample Preparation: Biological samples (e.g., plasma, cell lysates) are first deproteinized, typically by precipitation with a solvent like methanol or perchloric acid. The supernatant is then filtered before injection into the HPLC system.

Enzymatic Assay for D-Amino Acid Oxidase (DAAO) Activity

Objective: To determine the activity of DAAO with a potential D-amino acid substrate.

Methodology: DAAO activity can be measured by monitoring the consumption of oxygen or the production of one of the reaction products (α-keto acid, ammonia, or hydrogen peroxide).[12][13]

-

Oxygen Consumption Assay:

-

A Clark-type oxygen electrode is used to measure the decrease in dissolved oxygen in a sealed reaction chamber at a constant temperature (e.g., 25°C or 37°C).

-

The reaction mixture contains a buffer (e.g., sodium pyrophosphate, pH 8.3-8.5), FAD (as DAAO is a flavoenzyme), the D-amino acid substrate, and the DAAO enzyme preparation.

-

-

Coupled Spectrophotometric Assay for Hydrogen Peroxide Production:

-

The hydrogen peroxide produced by DAAO is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be measured spectrophotometrically.

-

-

Coupled Spectrophotometric Assay for Ammonia Production:

-

The ammonia produced is used by glutamate dehydrogenase (GDH) to reductively aminate α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[12]

-

In Vitro Cell Culture Assay to Compare the Metabolic Effects of D- and L-Glutamine

Objective: To assess the differential effects of D- and L-Glutamine on cell proliferation and metabolism.

Methodology:

-

Cell Culture: Select a cell line known to have high glutamine metabolism (e.g., lymphocytes, enterocytes, or a cancer cell line).

-

Media Preparation: Prepare glutamine-free culture medium and supplement it with either L-Glutamine, this compound, or a combination, at various concentrations. A control group with no glutamine supplementation should also be included.

-

Cell Proliferation Assay: Seed cells at a low density and monitor their growth over several days using methods like direct cell counting (hemocytometer), or colorimetric assays (e.g., MTT or WST-1).

-

Metabolite Analysis: After a defined incubation period, collect the cell culture medium and cell lysates. Analyze the concentrations of glutamine, glutamate, ammonia, lactate, and other relevant metabolites using HPLC or NMR spectroscopy to determine the rates of consumption and production.

Visualizations

Caption: L-Glutamine Metabolic Pathways.

Caption: Fate of this compound in Mammalian Cells.

Caption: Chiral Amino Acid Analysis Workflow.

Conclusion and Future Directions

The stereospecific properties of D- and L-Glutamine are clear and profound. L-Glutamine is a versatile and essential molecule deeply integrated into the metabolic and signaling networks of mammalian cells. This compound, in contrast, is largely a metabolic bystander. This stark difference underscores the high degree of stereoselectivity in biological systems, from membrane transporters to enzyme active sites.

For drug development professionals, this distinction is critical. L-Glutamine supplementation has been explored in various clinical contexts, including critical illness and exercise recovery, due to its significant physiological roles.[14] Conversely, the inert nature of this compound in mammals makes it an unlikely candidate for direct therapeutic intervention, although its unique metabolic processing in bacteria could be explored for diagnostic or antimicrobial strategies.[3]

Future research should aim to definitively characterize the interaction, or lack thereof, between this compound and D-amino acid oxidase to complete our understanding of its metabolic fate. Furthermore, exploring the potential for this compound or its derivatives to act as selective inhibitors of glutamine-metabolizing enzymes in pathogens could open new avenues for antimicrobial drug design. A deeper understanding of the subtle, yet absolute, differences between these stereoisomers will continue to inform our knowledge of biochemistry and guide the development of novel therapeutic strategies.

References

- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RETRACTED: Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assays of D-amino acid oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of glutamine supply on growth and metabolism of mammalian cells in chemostat culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Glutamine Cellular Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular transport mechanisms of D-Glutamine, an enantiomer of the more abundant L-Glutamine. While research has historically focused on L-Glutamine, understanding the transport of D-amino acids is of growing importance in various physiological and pathological contexts. This document details the primary transporters involved, their kinetic properties, the experimental protocols for their study, and the signaling pathways that regulate their activity.

Primary this compound Cellular Transporters

This compound, like other small neutral amino acids, is transported across the plasma membrane by specific solute carriers (SLCs). The primary transporters implicated in this compound transport are members of the SLC1 family, specifically the Alanine-Serine-Cysteine Transporters (ASCTs).

-

ASCT1 (SLC1A4): This transporter is widely expressed in the brain, particularly in glial cells, as well as in skeletal muscle, lungs, and kidneys.[1] ASCT1 functions as a sodium-dependent exchanger of small neutral amino acids, including alanine, serine, cysteine, and threonine.[1][2] Notably, ASCT1 is a known transporter of D-serine, a key co-agonist of NMDA receptors, suggesting its capacity to transport other D-amino acids like this compound.[3][4][5] Its role is crucial in maintaining neurotransmitter homeostasis.[1]

-

ASCT2 (SLC1A5): ASCT2 is a major transporter for L-Glutamine in rapidly dividing cells, including various cancer cell lines.[6][7][8][9][10][11] Similar to ASCT1, it is a sodium-dependent exchanger.[6][12] Besides its preference for L-Glutamine, ASCT2 also transports other neutral amino acids.[3][12] Evidence strongly indicates that ASCT2 is also a transporter for D-serine, making it a primary candidate for this compound transport.[3][4] L-glutamine is a selective substrate for ASCT2 and not for ASCT1, which can be used to differentiate the activity of these two transporters.[4]

The transport mechanism for both ASCT1 and ASCT2 is an obligatory exchange, where the influx of an extracellular amino acid along with a sodium ion is coupled to the efflux of an intracellular amino acid.[4][13]

Quantitative Analysis of this compound Transport

Quantitative data on the transport kinetics of this compound is not as abundant as for its L-isomer. However, data from studies on D-serine and L-Glutamine transport by ASCT1 and ASCT2 provide valuable insights into the likely kinetic parameters for this compound.

| Transporter | Substrate | Cell Type/System | Km (µM) | Vmax (nmol/mg protein/min) | Notes |

| ASCT2 (SLC1A5) | L-Glutamine | Human Intestinal Epithelial Cells | 247 ± 45 | 4.44 ± 0.65 | Sodium-dependent transport.[14] |

| ASCT2 (SLC1A5) | L-Glutamine | A549 Lung Cancer Cells | Not specified | Not specified | Competitively inhibited by GPNA.[6] |

| ASCT1 (SLC1A4) | D-Serine | HEK293 cells | ~200 | Not specified | Estimated from inhibition constants. |

| ASCT2 (SLC1A5) | D-Serine | HEK293 cells | ~100 | Not specified | Estimated from inhibition constants. |

| System N (SN1/SNAT3) | L-Glutamine | Oocytes | K_m for Na+ of 31 ± 10 mM | Not specified | pH-dependent Na+ affinity.[15] |

Note: Direct kinetic data (Km, Vmax) for this compound is limited in the reviewed literature. The data for D-serine is included as a proxy due to its structural similarity and shared transport pathways. Further dedicated studies are required to precisely determine the kinetics of this compound transport.

Experimental Protocols for Measuring this compound Transport

Studying this compound transport typically involves uptake assays using either radiolabeled substrates or fluorescent biosensors. Below are detailed methodologies for these key experiments.

Radiolabeled Amino Acid Uptake Assay

This is a classic and robust method to quantify the transport of a specific substrate into cells.

A. Cell Culture and Preparation:

-

Culture the cells of interest (e.g., HEK293 cells transfected to express a specific transporter, or a cancer cell line endogenously expressing the transporter) to near confluency in appropriate multi-well plates (e.g., 24-well plates).

-

On the day of the assay, aspirate the culture medium.

-

Wash the cells twice with a pre-warmed transport buffer, such as Hank's Balanced Salt Solution (HBSS) or a Krebs-Ringer solution. For sodium-dependency experiments, a sodium-free buffer (e.g., with choline or N-methyl-D-glucamine replacing sodium chloride) should be used for washing and incubation.[6][16]

B. Uptake Assay:

-

Prepare the uptake solution containing the radiolabeled substrate (e.g., [³H]this compound or [¹⁴C]this compound) at the desired concentration in the transport buffer.

-

To initiate the uptake, add the uptake solution to each well and incubate for a specific period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C). The incubation time should be within the linear range of uptake.

-

To terminate the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer to remove extracellular radioactivity.

C. Measurement and Analysis:

-

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the cell lysate to a scintillation vial.

-

Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in each well (e.g., using a BCA protein assay) to normalize the radioactivity counts.

-

Transport activity is typically expressed as pmol or nmol of substrate per mg of protein per minute.

Fluorescent Biosensor-Based Transport Assay

This method allows for real-time measurement of amino acid transport in living cells.[17]

A. Cell Preparation and Transduction:

-

Plate cells (e.g., HEK293) in a glass-bottom dish suitable for microscopy.[18]

-

Transduce the cells with a lentiviral vector encoding a fluorescent amino acid biosensor (e.g., a FRET-based glutamine sensor).[16] These sensors change their fluorescence properties upon binding to the amino acid.

-

Allow for sensor expression for 48-72 hours.

B. Imaging and Transport Measurement:

-

Prior to imaging, replace the culture medium with a suitable imaging buffer (e.g., FluoroBrite DMEM).[18]

-

Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

-

Acquire baseline fluorescence images.

-

Initiate the transport by perfusing the cells with a buffer containing the D-amino acid of interest (e.g., this compound).

-

Record the change in fluorescence signal over time. The rate of change in fluorescence is proportional to the rate of transport.

C. Data Analysis:

-

Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to individual cells.

-

Calculate the rate of change in the fluorescence ratio (for FRET sensors) to determine the initial transport velocity.

-

Kinetic parameters can be derived by measuring the transport rates at various substrate concentrations.

Regulation of this compound Transporters

The activity and expression of amino acid transporters are tightly regulated to meet the metabolic demands of the cell. This regulation occurs at transcriptional, translational, and post-translational levels.

A. Regulation by Amino Acid Availability: The expression of amino acid transporters is often regulated by the availability of their substrates.[19] For instance, amino acid starvation can lead to an upregulation of certain transporters to increase the cell's capacity for amino acid uptake. This is a key homeostatic mechanism to ensure a steady supply of amino acids for protein synthesis and other metabolic processes.[20]

B. Signaling Pathways: The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid levels.[20] ASCT2-mediated glutamine transport is known to be crucial for the activation of mTORC1 signaling.[6][21][22] The process is often indirect: glutamine imported by ASCT2 is used in an exchange reaction by other transporters, such as LAT1 (SLC7A5), to import essential amino acids like leucine, which is a potent activator of mTORC1.[7][22]

Conclusion

The cellular transport of this compound is primarily mediated by the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5). While direct kinetic data for this compound is still emerging, the well-characterized transport of D-serine and L-Glutamine by these transporters provides a solid foundation for understanding its mechanism. The regulation of these transporters, particularly ASCT2, is intricately linked to fundamental cellular processes like cell growth and proliferation through signaling pathways such as mTORC1. The experimental protocols outlined in this guide provide robust methodologies for further investigation into this compound transport, which will be crucial for elucidating its role in physiology and for the development of novel therapeutic strategies targeting amino acid metabolism in various diseases.

References

- 1. ASCT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Neutral Amino Acid Transporter ASCT1 Is Preferentially Expressed in l-Ser-Synthetic/Storing Glial Cells in the Mouse Brain with Transient Expression in Developing Capillaries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASCT1 (Slc1a4) transporter is a physiologic regulator of brain d-serine and neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLC1A4 and Serine Homeostasis: Implications for Neurodevelopmental and Neurodegenerative Disorders [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Cryo-EM structures of the human glutamine transporter SLC1A5 (ASCT2) in the outward-facing conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Functional and Molecular Analysis of D-Serine Transport in Retinal Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics of the sodium-dependent glutamine transporter in human intestinal cell confluent monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of the glutamine transporter SN1 by extracellular pH and intracellular sodium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Visualization of Glutamine Transporter Activities in Living Cells Using Genetically Encoded Glutamine Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of amino acid transporters by amino acid availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biochemden.com [biochemden.com]

- 21. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Glutamine in the Central Nervous System: An In-Depth Technical Guide on the Predominance of L-Glutamine and the Enigma of D-Glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamine, the most abundant amino acid in the human body, plays a pivotal role in the central nervous system (CNS). This technical guide provides a comprehensive overview of the functions of glutamine, with a primary focus on the biologically dominant L-isomer (L-Glutamine) and a critical examination of the current, limited understanding of its stereoisomer, D-Glutamine. L-Glutamine is integral to neurotransmitter cycling, nitrogen homeostasis, and cellular energy metabolism within the brain. It serves as the direct precursor to the principal excitatory and inhibitory neurotransmitters, glutamate and GABA, respectively, through the well-characterized glutamate-glutamine cycle between astrocytes and neurons. In stark contrast, the role of this compound in the CNS remains largely uncharted territory. While its presence in cerebrospinal fluid has been detected, its specific functions, transport mechanisms, and metabolic pathways are not well-defined. This guide will synthesize the current knowledge on both isomers, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to provide a thorough resource for researchers in neuroscience and drug development.

The Central Role of L-Glutamine in CNS Function

L-Glutamine is a cornerstone of CNS metabolism and neurotransmission. Its functions are multifaceted and essential for maintaining brain health.

Neurotransmitter Precursor and the Glutamate-Glutamine Cycle

The most critical function of L-Glutamine in the CNS is its role as a precursor for the neurotransmitters glutamate (excitatory) and gamma-aminobutyric acid (GABA) (inhibitory). This process is compartmentalized between astrocytes and neurons in a pathway known as the glutamate-glutamine cycle.[1][2][3]

Following neuronal firing, glutamate is released into the synaptic cleft. To prevent excitotoxicity from excess glutamate, it is rapidly taken up by surrounding astrocytes via excitatory amino acid transporters (EAATs).[3][4] Within the astrocytes, the enzyme glutamine synthetase (GS) , which is almost exclusively located in these glial cells, catalyzes the amidation of glutamate to form L-Glutamine.[5][6] This reaction requires ATP and incorporates ammonia, thereby also serving as a key mechanism for ammonia detoxification in the brain.[5]

L-Glutamine is then transported out of the astrocytes and taken up by neurons.[1][2] Inside the neuron, the enzyme phosphate-activated glutaminase (PAG) hydrolyzes L-Glutamine back into glutamate.[3] This newly synthesized glutamate can then be repackaged into synaptic vesicles for subsequent release or converted to GABA in GABAergic neurons by the enzyme glutamate decarboxylase (GAD).[3]

Transport Across the Blood-Brain Barrier and Within the CNS

The transport of L-Glutamine across the blood-brain barrier (BBB) and between neural cells is a tightly regulated process mediated by a variety of amino acid transporters.

-

Blood-Brain Barrier Transport : L-Glutamine transport from the blood into the brain is relatively slow compared to other neutral amino acids.[1] Conversely, there is a mechanism for the net efflux of glutamine from the brain to the blood, which is important for nitrogen removal.[7] This bidirectional transport is mediated by several transporter systems located on the luminal (blood-facing) and abluminal (brain-facing) membranes of the brain endothelial cells.[1][7]

-

Astrocyte-Neuron Transport : The shuttling of L-Glutamine from astrocytes to neurons is a critical step in the glutamate-glutamine cycle. This is primarily mediated by System N transporters (e.g., SNAT3/SN1) on astrocytes, which release L-Glutamine, and System A transporters (e.g., SNAT1/SAT1 and SNAT2/SAT2) on neurons, which take it up.[1][2][3]

| Transporter System | Key Transporters | Location | Primary Function in Glutamine Transport |

| System A | SNAT1 (SLC38A1), SNAT2 (SLC38A2) | Neurons | Uptake of L-Glutamine from extracellular fluid.[2] |

| System N | SNAT3 (SLC38A3), SNAT5 (SLC38A5) | Astrocytes | Release of L-Glutamine into the extracellular fluid.[3] |

| System L | LAT1 (SLC7A5) | Endothelial Cells (BBB), Neurons, Astrocytes | Bidirectional transport of large neutral amino acids, including L-Glutamine. |

| ASCT2 | SLC1A5 | Astrocytes, Neurons | Exchange of neutral amino acids. |

Other Metabolic Roles

Beyond neurotransmitter synthesis, L-Glutamine contributes to other essential metabolic processes in the CNS:

-

Energy Metabolism : L-Glutamine can be used as a substrate for the tricarboxylic acid (TCA) cycle in both neurons and astrocytes, providing an alternative energy source to glucose.[5]

-

Antioxidant Defense : L-Glutamine is a precursor for the synthesis of glutathione (GSH), a major antioxidant in the brain that protects against oxidative stress.[8]

-

Nitrogen Transport : L-Glutamine serves as a non-toxic carrier of nitrogen, facilitating its transport and removal from the brain.[7]

The Enigma of this compound in the CNS

In contrast to the well-established roles of L-Glutamine, the significance of this compound in the CNS is largely unknown. The available information is sparse, and much of the current understanding is based on the general metabolism of D-amino acids.

Metabolism by D-Amino Acid Oxidase (DAAO)

The primary enzyme responsible for the catabolism of D-amino acids in mammals is D-amino acid oxidase (DAAO) .[9] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[9]

The substrate specificity of DAAO is broad for neutral D-amino acids.[10][11] While D-serine is a well-established substrate for DAAO in the brain, the specific activity of DAAO towards this compound has not been extensively characterized. However, as a neutral D-amino acid, it is plausible that this compound is a substrate for DAAO. Some studies have explicitly stated that D-aspartate and D-glutamate are not substrates for DAAO.[9]

Presence and Potential Roles

The lack of research into this compound's role in the CNS could be due to several factors:

-

Low Abundance : It is likely that this compound is present at much lower concentrations than L-Glutamine.

-

Lack of Specific Transporters : There is no evidence to suggest the existence of specific transporters for this compound across the BBB or between neural cells.

-

Enzymatic Specificity : Key enzymes in the glutamate-glutamine cycle, such as glutamine synthetase and glutaminase, are stereospecific for the L-isomers of their substrates.

Quantitative Data Summary

The following tables summarize the available quantitative data for glutamine concentrations in the CNS. It is important to note that these values almost exclusively refer to L-Glutamine.

Table 1: L-Glutamine Concentrations in Different CNS Compartments

| Compartment | Concentration | Species | Reference(s) |

| Cerebrospinal Fluid (CSF) | ~0.5 mM | Human, Rat | [12] |

| Brain Extracellular Fluid | 0.2 - 0.5 mM | Various | [12] |

| Whole Brain Tissue | ~6 µmol/g | Rat | [1] |

Table 2: Kinetic Parameters of Key Enzymes and Transporters (L-Glutamine)

| Enzyme/Transporter | Parameter | Value | Substrate/Condition | Reference(s) |

| Glutamine Synthetase (GS) | Km for Glutamate | ~0.2-0.4 mM | - | [5] |

| Phosphate-Activated Glutaminase (PAG) | Km for L-Glutamine | ~1-5 mM | - | [3] |

| System A Transporters (e.g., SNAT1/2) | Km for L-Glutamine | ~0.3-1.0 mM | Neuronal uptake | [2] |

| System N Transporters (e.g., SNAT3) | Km for L-Glutamine | ~0.3-0.6 mM | Astrocyte release | [3] |

Experimental Protocols

This section outlines general methodologies for key experiments related to the study of glutamine in the CNS. These protocols are primarily designed for L-Glutamine but can be adapted for the study of this compound, provided appropriate standards and detection methods are used.

Measurement of Glutamine Concentration in CNS Samples

Objective: To quantify the concentration of glutamine in brain tissue, CSF, or microdialysates.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Tissue: Homogenize brain tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins. Centrifuge and collect the supernatant.

-

CSF/Microdialysate: Centrifuge to remove any cellular debris.

-

-